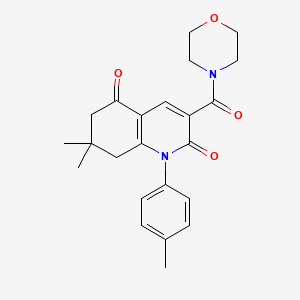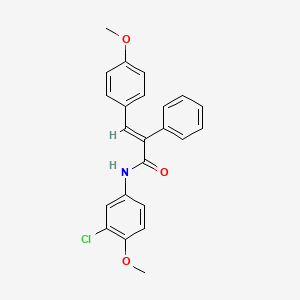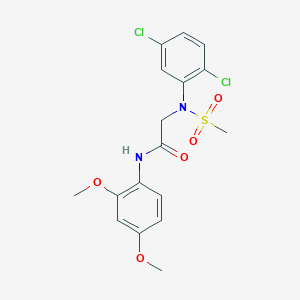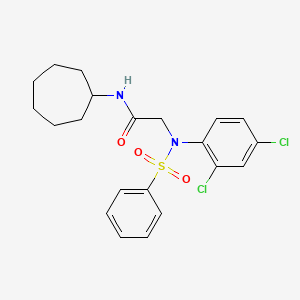
7,7-二甲基-1-(4-甲基苯基)-3-(4-吗啉基羰基)-7,8-二氢-2,5(1H,6H)-喹啉二酮
描述
7,7-DIMETHYL-1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a hexahydroquinoline core, a morpholine-4-carbonyl group, and a 4-methylphenyl substituent
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicine, the compound or its derivatives may serve as potential drug candidates. Their ability to interact with specific biological targets can be investigated for therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexahydroquinoline Core: The initial step involves the cyclization of appropriate precursors to form the hexahydroquinoline core. This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene in the presence of an acid catalyst.
Introduction of the Morpholine-4-Carbonyl Group: The morpholine-4-carbonyl group can be introduced through an acylation reaction using morpholine and an appropriate acylating agent, such as an acid chloride or anhydride.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached via a Friedel-Crafts alkylation reaction, using 4-methylbenzene and a suitable catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine-4-carbonyl group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic ring and the morpholine group can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic ring or morpholine moiety.
作用机制
The mechanism of action of 7,7-DIMETHYL-1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
- 7,7-DIMETHYL-1-(4-METHYLPHENYL)-3-(PIPERIDINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE
- 7,7-DIMETHYL-1-(4-METHYLPHENYL)-3-(PYRROLIDINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE
Uniqueness
The uniqueness of 7,7-DIMETHYL-1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE lies in its specific combination of functional groups. The presence of the morpholine-4-carbonyl group distinguishes it from similar compounds with different cyclic amines, such as piperidine or pyrrolidine. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
7,7-dimethyl-1-(4-methylphenyl)-3-(morpholine-4-carbonyl)-6,8-dihydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-15-4-6-16(7-5-15)25-19-13-23(2,3)14-20(26)17(19)12-18(22(25)28)21(27)24-8-10-29-11-9-24/h4-7,12H,8-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTZZAYKXIKCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)N4CCOCC4)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(1-benzylindol-3-yl)methylidene]-1-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3543815.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide](/img/structure/B3543828.png)
![3-{5-(4-methylphenyl)-1-[(4-nitrobenzoyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3543843.png)
![4-chloro-N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3543847.png)

![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzenesulfonamide](/img/structure/B3543864.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-ethoxybenzamide](/img/structure/B3543872.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3543880.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-iodobenzamide](/img/structure/B3543895.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3543900.png)
![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-pyridin-3-ylglycinamide](/img/structure/B3543910.png)

![methyl (4Z)-4-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylate](/img/structure/B3543925.png)

